molecular formula C18H19ClN2O2 B3017572 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034500-75-7

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No. B3017572
CAS RN: 2034500-75-7
M. Wt: 330.81
InChI Key: KCGFPWIXVHVSAT-UHFFFAOYSA-N
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Description

The compound "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is a synthetic organic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented. For instance, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues is described, involving reactions with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformations . Although the exact synthesis of "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

Structural studies of similar compounds have been conducted using single crystal X-ray diffraction, which reveals the conformation of the piperidine ring and the geometry around certain atoms . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions specific to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone". However, they do discuss the reactivity of related compounds. For example, the synthesis of piperidine derivatives often involves substitution reactions, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The thermal stability of these compounds is also studied, with some structures remaining stable over a wide temperature range . Additionally, theoretical calculations such as density functional theory are employed to optimize structural coordinates and evaluate electronic parameters, which are essential for predicting the reactivity and stability of the compound .

Scientific Research Applications

Structural Analysis and Crystallography

One area of application involves the structural analysis and crystallography of similar compounds. For instance, the study by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, highlighting the importance of spectroscopic characterization and X-ray diffraction (XRD) studies in understanding the molecular geometry and intermolecular interactions such as hydrogen bonding patterns (Lakshminarayana et al., 2009).

Synthesis and Characterization

Research on synthesis and characterization forms a significant part of scientific investigations into such compounds. Karthik et al. (2021) described the synthesis of a compound involving a piperidin-4-yl methanone oxime derivative, emphasizing the use of spectroscopic techniques for characterization and single-crystal X-ray diffraction for confirming the structure. This study also elaborated on theoretical calculations to support experimental findings, providing insights into the molecular geometry and intermolecular interactions (Karthik et al., 2021).

Antimicrobial Activity

Another application area is the investigation of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including compounds with piperidin-1-yl methanone structures, to evaluate their in vitro antimicrobial activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Molecular Docking and Biochemical Studies

Molecular docking and biochemical studies represent further research applications. Sivakumar et al. (2021) conducted a comprehensive study involving molecular docking to investigate the interaction of a similar compound with biological targets, alongside assessing its antimicrobial activity. Such studies are crucial for understanding the bioactive potential of chemical compounds and for drug discovery processes (Sivakumar et al., 2021).

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-5-2-3-7-15(13)18(22)21-10-4-6-14(12-21)23-17-8-9-20-11-16(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFPWIXVHVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

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